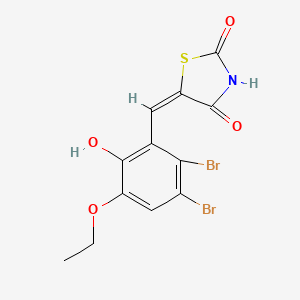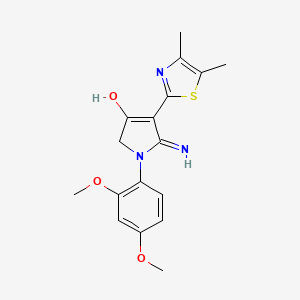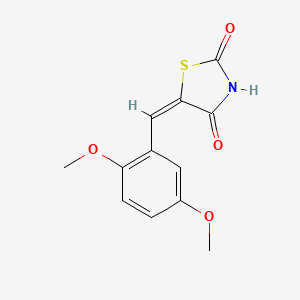
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DBEDT, is a synthetic compound that has been widely studied for its potential applications in various fields. This molecule is a thiazolidinedione derivative that contains a dibromo-substituted benzylidene moiety and an ethoxy group. In recent years, DBEDT has gained attention due to its unique chemical properties and potential therapeutic benefits.
作用机制
The mechanism of action of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
In material science, this compound has been shown to undergo reversible photochromic reactions, with its color changing from yellow to orange upon exposure to UV light. Additionally, this compound has been shown to act as a hole-transporting material in organic solar cells, improving their efficiency.
In environmental science, this compound has been shown to selectively bind to heavy metal ions, such as mercury and lead, and undergo color changes, making it a potential sensor for heavy metal ions. Additionally, this compound has been shown to effectively remove heavy metal ions from contaminated water, making it a potential candidate for wastewater treatment.
实验室实验的优点和局限性
One of the major advantages of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is its synthetic availability, with a high yield and purity achievable through optimized synthetic methods. Additionally, this compound has a wide range of potential applications, making it a versatile molecule for research purposes.
However, one of the limitations of this compound is its limited solubility in aqueous solutions, making it difficult to study its interactions with biological systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are many potential future directions for research on 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, including:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Exploration of its potential use in anti-inflammatory therapies.
3. Investigation of its photochromic properties and potential use in optical devices.
4. Development of new synthetic methods for this compound and its derivatives.
5. Investigation of its potential use in environmental sensing and remediation.
6. Exploration of its potential use in organic electronics, such as organic light-emitting diodes and organic field-effect transistors.
7. Investigation of its potential use in drug delivery systems, such as nanoparticles and liposomes.
In conclusion, this compound is a synthetic compound that has shown promise in a range of applications, including medicinal chemistry, material science, and environmental science. Further research on this compound and its derivatives may lead to the development of new therapies and technologies with significant scientific and societal impact.
合成方法
The synthesis of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of this compound as a yellow solid. This synthetic method has been optimized for high yield and purity, making this compound readily available for research purposes.
科学研究应用
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been studied for its potential use as a photosensitive material, with researchers exploring its ability to undergo photochromic reactions. This compound has also been investigated for its potential use in organic electronics, with studies demonstrating its ability to act as a hole-transporting material in organic solar cells.
In environmental science, this compound has been studied for its potential use as a sensor for heavy metal ions, with researchers exploring its ability to selectively bind to metal ions and undergo color changes. This compound has also been investigated for its potential use in wastewater treatment, with studies demonstrating its ability to remove heavy metal ions from contaminated water.
属性
IUPAC Name |
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO4S/c1-2-19-7-4-6(13)9(14)5(10(7)16)3-8-11(17)15-12(18)20-8/h3-4,16H,2H2,1H3,(H,15,17,18)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOLJXSPBPLRJ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=C2C(=O)NC(=O)S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=C/2\C(=O)NC(=O)S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)
![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
